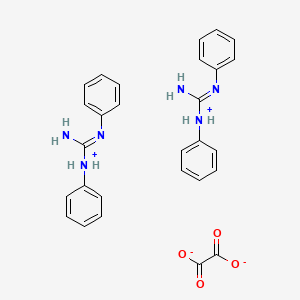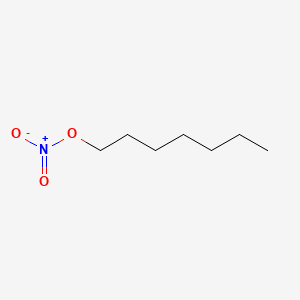
Heptyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl nitrate is an organic nitrate compound with the chemical formula C7H15NO3 . It is a colorless liquid that is primarily used as a fuel additive and in various industrial applications. The compound is known for its role in enhancing the combustion efficiency of fuels, making it a valuable component in the energy sector.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl nitrate can be synthesized through the nitration of heptanol. The process involves the reaction of heptanol with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the efficient formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method involves the controlled addition of heptanol and nitric acid into a reactor, where the reaction takes place. The product is then purified through distillation to remove any impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Heptyl nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid and other oxidation products.
Reduction: The compound can be reduced to heptanol and other reduced forms.
Substitution: this compound can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Heptanoic acid, carbon dioxide, and water.
Reduction: Heptanol and other alcohol derivatives.
Substitution: Depending on the nucleophile, products can include heptyl ethers, esters, and other substituted compounds.
Scientific Research Applications
Heptyl nitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: Utilized as a fuel additive to improve combustion efficiency and reduce emissions in internal combustion engines.
Mechanism of Action
The mechanism of action of heptyl nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow and reduced blood pressure. The compound’s effects are mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in cells. This, in turn, leads to the relaxation of smooth muscle cells and other physiological effects.
Comparison with Similar Compounds
Heptyl nitrate can be compared with other organic nitrates, such as:
- Methyl nitrate (CH3NO3)
- Ethyl nitrate (C2H5NO3)
- Butyl nitrate (C4H9NO3)
- Octyl nitrate (C8H17NO3)
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to methyl and ethyl nitrates results in different boiling points, solubility, and reactivity. Additionally, this compound’s effectiveness as a fuel additive is attributed to its optimal balance between volatility and energy content, making it particularly suitable for enhancing combustion efficiency.
Properties
CAS No. |
20633-12-9 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
heptyl nitrate |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3 |
InChI Key |
JYMDZTRYDIQILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


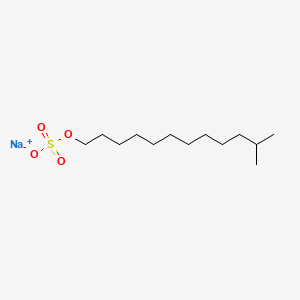
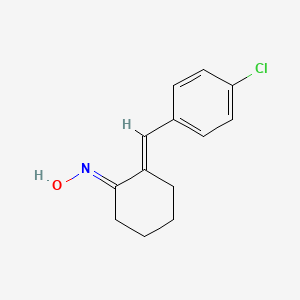
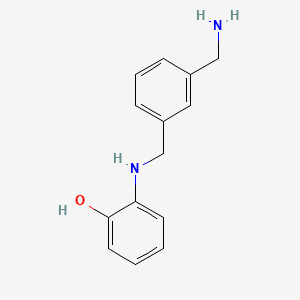

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
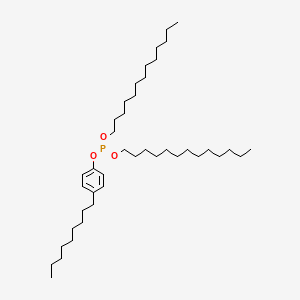
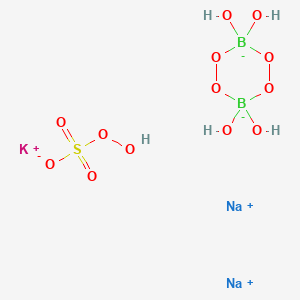
![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)


![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)

